(5-Chloro-6-methoxynaphthalen-2-yl)methanol
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Overview
Description
(5-Chloro-6-methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methoxynaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Formylation: The naphthalene derivative undergoes formylation to introduce a formyl group at the 2-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)carboxylic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: (5-Methoxy-6-methoxynaphthalen-2-yl)methanol.
Scientific Research Applications
(5-Chloro-6-methoxynaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid: A related compound with a propanoic acid group instead of a hydroxymethyl group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane: A derivative with a methylsulfane group.
Uniqueness
(5-Chloro-6-methoxynaphthalen-2-yl)methanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11ClO2 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
(5-chloro-6-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H11ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-6,14H,7H2,1H3 |
InChI Key |
BRVUIUSJAKEVOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)CO)Cl |
Origin of Product |
United States |
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